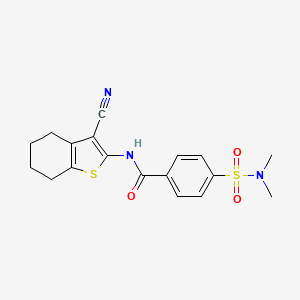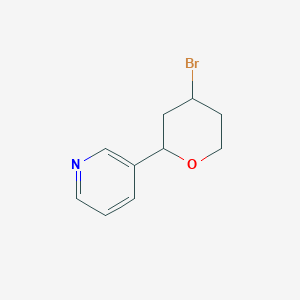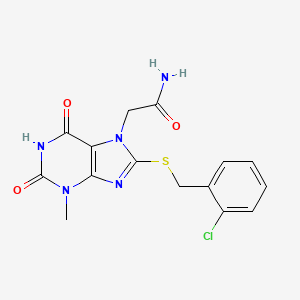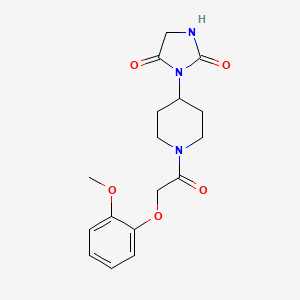
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide, which is a type of organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring. It also contains a benzothiophene group, which is a heterocyclic compound consisting of a fused benzene and thiophene ring. The presence of the cyano group (-CN) and sulfamoyl group (-SO2NH2) further add to the complexity of this molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, including the benzamide, benzothiophene, cyano, and sulfamoyl groups. These groups would likely confer distinct chemical properties to the molecule, such as polarity, reactivity, and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The sulfamoyl group could participate in substitution reactions or potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like cyano and sulfamoyl would likely make this compound relatively polar and potentially soluble in polar solvents .科学的研究の応用
Structure-Activity Relationships and Receptor Antagonism
Research into structure-activity relationships (SARs) of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has identified them as potent and selective small molecule endothelin receptor-A (ETA) antagonists. These studies involve extensive structural modification to enhance potency and selectivity, demonstrating the critical role of such compounds in medicinal chemistry and drug development (Wu et al., 1997).
Heterocyclic Chemistry and Catalysis
The compound's relevance extends to heterocyclic chemistry, where it may serve as a precursor or analog in synthesizing diverse heterocyclic skeletons. For instance, reactions of related benzimidoyl chlorides with thioamides produce various cyclic products, showcasing the compound's utility in constructing complex molecular architectures (Fathalla & Pazdera, 2002).
Photochromic Systems
In materials science, derivatives of benzothiophene, similar to the compound , are explored for their photochromic properties. Such systems are of interest for applications in optical data storage and photo-switchable materials. The synthesis and study of non-symmetric diarylethenes with benzothiophene rings elucidate the effects of substitution on absorption bands and reactivities, underscoring the compound's potential in advanced material sciences (Uchida et al., 1998).
Antimicrobial and Anticancer Research
The structural framework of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide and its analogs have been investigated for their antimicrobial and anticancer activities. Studies involving the synthesis, characterization, and biological evaluation of related thiophene carboxamide derivatives reveal their potential as leads in the development of new therapeutic agents (Elkholy & Morsy, 2006).
Sensing and Detection Technologies
Moreover, certain benzamide derivatives exhibit unique colorimetric sensing behaviors for anions, attributed to specific structural features enabling intramolecular charge transfer mechanisms. This highlights the potential of compounds with related structures in developing new materials for chemical sensing and environmental monitoring (Younes et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZZBIZHGKAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)
![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)



![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)
![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)
![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)
![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)